REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH:9]([CH3:11])[CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(OCC)(=O)CC(C)=O>>[OH:4][CH:3]([CH3:5])[CH2:2][C:1]([O:7][CH2:8][CH:9]([CH3:11])[CH3:10])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of Preparation Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)OCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |